

An In-Depth Technical Guide to Dimethoxymethylvinylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethoxymethylvinylsilane*

Cat. No.: *B103025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylvinylsilane, systematically named ethenyl-dimethoxy-methylsilane, is a versatile organosilicon compound with significant applications in materials science and organic synthesis.^[1] Its bifunctional nature, possessing both a reactive vinyl group and hydrolyzable methoxy groups, allows it to act as a crucial building block for a wide range of materials.^[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and analytical methodologies related to **Dimethoxymethylvinylsilane**.

Chemical and Physical Properties

Dimethoxymethylvinylsilane is a colorless liquid with a mild odor.^[2] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties

Property	Value	Source
IUPAC Name	Ethenyl-dimethoxy-methylsilane	[1]
Synonyms	Methylvinyldimethoxysilane, Vinylidemethoxymethylsilane	[1] [3]
CAS Number	16753-62-1	[3]
Molecular Formula	C ₅ H ₁₂ O ₂ Si	[3]
Molecular Weight	132.23 g/mol	[3]
Appearance	Colorless liquid	[3]
Boiling Point	106 °C	[4]
Density	0.884 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.395	[4]
Flash Point	3 °C (closed cup)	[1]
Purity	≥ 94% (GC)	[3]

Table 2: Spectroscopic Data

Spectroscopic Data	Availability	Source
¹ H NMR	Data available	[5]
¹³ C NMR	Data available	[5]
Infrared (IR) Spectrum	Data available	[5]
Mass Spectrum	Data available	[5]

Safety and Toxicology

Dimethoxymethylvinylsilane is a flammable liquid and should be handled with appropriate safety precautions.[\[2\]](#)[\[4\]](#) It is classified as a skin and eye irritant and may cause respiratory

irritation.[2][4] Ingestion can be harmful, as it can hydrolyze to form methanol, leading to potential toxic effects.[2]

Table 3: Hazard Information

Hazard Classification	Description
Flammable Liquid	Category 2[4]
Skin Irritation	Category 2[4]
Eye Irritation	Category 2A[4]
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)[4]

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator with an organic vapor cartridge.[2] Work should be conducted in a well-ventilated area, preferably a fume hood.

Reactivity and Applications

The reactivity of **Dimethoxymethylvinylsilane** is characterized by two main features: the vinyl group and the dimethoxy groups attached to the silicon atom.[1]

- Hydrolysis and Condensation: The dimethoxy groups can undergo hydrolysis to form silanol groups (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si).[1] This property is fundamental to its use in sol-gel processes and as a coupling agent to bond organic polymers to inorganic surfaces.[1]
- Vinyl Group Reactivity: The vinyl group can participate in various organic reactions, including polymerization and cross-coupling reactions like the Hiyama coupling.[1] This allows for its use as a crosslinking agent in polymers to enhance their thermal stability and mechanical strength.[1]

Key Applications:

- Coupling Agent: It enhances adhesion between organic resins and inorganic materials like glass fibers.[1][3]

- Crosslinking Agent: Used in the production of silicone rubber and other polymers to improve their properties.[3]
- Surface Modification: Imparts hydrophobic (water-repellent) properties to surfaces.[1][3]
- Synthetic Intermediate: A versatile building block in organic synthesis for creating more complex organosilicon compounds.[1][3] It may be used in the synthesis of polymethylvinylborosiloxanes (PMVBs).[4][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **Dimethoxymethylvinylsilane**. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of Dimethoxymethylvinylsilane

A common method for the synthesis of vinylsilanes is the hydrosilylation of acetylene.[1] The following is a representative two-step protocol for the synthesis of **Dimethoxymethylvinylsilane**.

Step 1: Hydrosilylation of Acetylene with Dichloromethylsilane

- Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- Reagents:
 - Dichloromethylsilane
 - A platinum-based catalyst (e.g., Karstedt's catalyst)
 - Acetylene gas
 - Anhydrous toluene (solvent)
- Procedure:

1. Charge the reaction flask with dichloromethylsilane and anhydrous toluene.
2. Add the platinum catalyst to the solution.
3. Bubble acetylene gas through the solution at a controlled rate while maintaining the reaction temperature at 20-30°C.
4. Monitor the reaction progress by gas chromatography (GC) until the dichloromethylsilane is consumed.
5. Once the reaction is complete, purge the system with nitrogen to remove excess acetylene.
6. The resulting product is dichloromethylvinylsilane.

Step 2: Methoxylation of Dichloromethylvinylsilane

- Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer. The reaction should be carried out under an inert atmosphere.
- Reagents:
 - Dichloromethylvinylsilane (from Step 1)
 - Anhydrous methanol
 - A base (e.g., anhydrous triethylamine or pyridine) to act as an HCl scavenger.
 - Anhydrous diethyl ether (solvent)
- Procedure:
 1. Dissolve the dichloromethylvinylsilane and the base in anhydrous diethyl ether in the reaction flask and cool the mixture in an ice bath.
 2. Slowly add anhydrous methanol from the dropping funnel to the stirred solution.

3. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
4. Monitor the reaction by GC to confirm the formation of **Dimethoxymethylvinylsilane**.
5. The precipitated salt (e.g., triethylammonium chloride) is removed by filtration under an inert atmosphere.
6. The filtrate contains the crude **Dimethoxymethylvinylsilane**.

Purification

The crude **Dimethoxymethylvinylsilane** can be purified by fractional distillation under atmospheric or reduced pressure.

- Apparatus: A standard distillation apparatus with a fractionating column (e.g., a Vigreux column), a condenser, a receiving flask, and a thermometer.
- Procedure:
 1. Transfer the filtrate from the synthesis step to the distillation flask.
 2. Slowly heat the flask.
 3. Collect the fraction that distills at the boiling point of **Dimethoxymethylvinylsilane** (106 °C at atmospheric pressure).^[4]
 4. Store the purified product under an inert atmosphere to prevent hydrolysis.

Analytical Protocols

4.3.1. Gas Chromatography (GC)

- Purpose: To determine the purity of **Dimethoxymethylvinylsilane** and to monitor the progress of its synthesis.
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

- Column: A capillary column suitable for the analysis of volatile organosilicon compounds (e.g., a 5% phenyl-methylpolysiloxane column).
- Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as hexane or dichloromethane.
- Typical GC Parameters:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium or Nitrogen.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the molecular structure of **Dimethoxymethylvinylsilane**.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
- ^1H NMR (300 MHz, CDCl_3):
 - Expected Chemical Shifts (δ , ppm):
 - ~5.7-6.2 (m, 3H, $-\text{CH}=\text{CH}_2$)
 - ~3.5 (s, 6H, $-\text{OCH}_3$)
 - ~0.1 (s, 3H, Si- CH_3)
- ^{13}C NMR (75 MHz, CDCl_3):

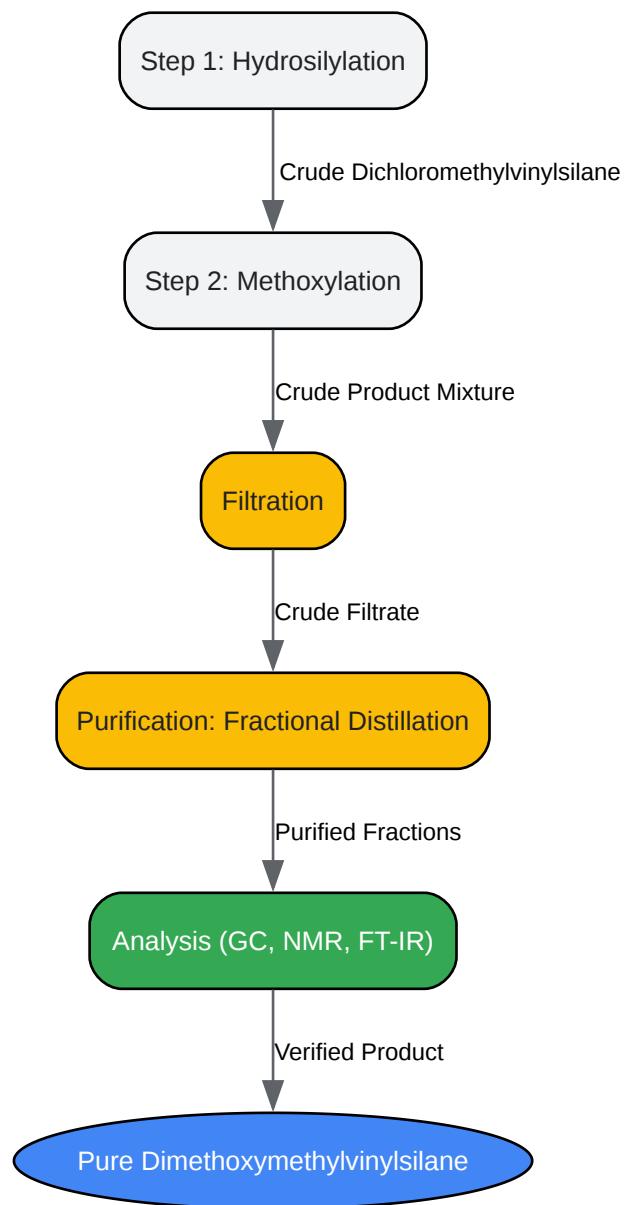
- Expected Chemical Shifts (δ , ppm):

- ~138 (-CH=CH₂)
- ~132 (-CH=CH₂)
- ~50 (-OCH₃)
- ~-8 (Si-CH₃)

4.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Purpose: To identify the functional groups present in the **Dimethoxymethylvinylsilane** molecule.
- Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
- Sample Preparation: For ATR-FTIR, place a drop of the neat liquid sample directly onto the ATR crystal.
- Expected Characteristic Absorption Bands (cm⁻¹):
 - ~3050 (C-H stretch, vinyl)
 - ~2950, 2840 (C-H stretch, methyl/methoxy)
 - ~1600 (C=C stretch, vinyl)
 - ~1410 (CH₂ deformation, vinyl)
 - ~1260 (Si-CH₃ deformation)
 - ~1080 (Si-O-C stretch)
 - ~800 (Si-C stretch)

Visualizations


Synthetic Pathway of Dimethoxymethylvinylsilane

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **Dimethoxymethylvinylsilane**.

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for **Dimethoxymethylvinylsilane** Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. Gas chromatographic determination of some alkoxy silanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Dimethoxymethylvinylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103025#what-are-the-properties-of-dimethoxymethylvinylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com